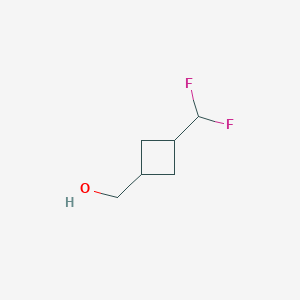

(3-(Difluoromethyl)cyclobutyl)methanol

Description

Contextualization within Modern Fluorine Chemistry and Cyclobutane (B1203170) Derivatives

Modern fluorine chemistry plays a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.comnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. mdpi.comcapes.gov.br The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl, thiol, or amine groups. nih.govacs.org

Concurrently, cyclobutane derivatives are increasingly utilized in medicinal chemistry. ru.nlnih.govnih.gov The cyclobutane ring, a strained carbocycle, offers a unique, rigid, and three-dimensional structure. nih.govpharmablock.com This rigidity can be advantageous in drug design by locking a molecule into a specific conformation, which can lead to improved potency and selectivity. nih.govpharmablock.com The incorporation of cyclobutane motifs has been shown to enhance metabolic stability and provide access to novel chemical space. ru.nlnih.gov The synthesis of chiral fluorinated cyclobutane derivatives, in particular, is an area of active research, promising to deliver versatile building blocks for new chemical entities. nih.govresearchgate.net

Rationale for Advanced Academic Investigation of (3-(Difluoromethyl)cyclobutyl)methanol

The academic investigation into this compound is driven by the potential synergistic effects of its constituent functional groups. The combination of the difluoromethyl group and the cyclobutane ring presents a unique opportunity to fine-tune molecular properties for various applications.

Key motivations for research include:

Bioisosterism and Drug Design: The difluoromethyl group serves as a metabolically stable substitute for more common functional groups in pharmaceuticals. nih.gov Its ability to participate in hydrogen bonding can enhance interactions with biological targets. acs.org

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can pre-organize other functional groups, like the difluoromethyl and methanol (B129727) moieties, into specific spatial arrangements. nih.govpharmablock.com This can be crucial for optimizing binding to enzymes or receptors.

Improved Pharmacokinetic Properties: Both fluorination and the presence of a cyclobutane ring are strategies employed to increase the metabolic stability of drug candidates. mdpi.comru.nlnih.gov This can lead to improved bioavailability and a more favorable pharmacokinetic profile.

Novel Chemical Scaffolds: The molecule serves as a versatile building block for the synthesis of more complex chemical structures. nih.govchemimpex.com Its distinct properties make it a valuable component in the creation of new materials and pharmaceutical intermediates. chemimpex.comliskonchem.com

Overview of Current Research Landscape Pertaining to this compound

While specific, in-depth studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader research landscape is active. The compound is recognized as a valuable building block in synthetic and medicinal chemistry. bldpharm.com

Current research activities can be characterized by the following:

Synthesis and Availability: Methodologies for the synthesis of fluorinated cyclobutane derivatives are an area of ongoing development. nih.govresearchgate.net The commercial availability of this compound and related structures indicates that synthetic routes have been established, facilitating its use in further research. bldpharm.com

Application in Medicinal Chemistry: Research is focused on incorporating fluorinated cyclobutanes into bioactive molecules to enhance their therapeutic properties. ru.nlnih.govpharmablock.com The unique structural and electronic properties of compounds like this compound make them attractive for designing next-generation drugs. nih.govchemimpex.com

Materials Science: The distinctive properties imparted by the fluorinated cyclobutyl motif are also of interest in materials science for the development of advanced polymers and specialty chemicals with enhanced thermal and mechanical stability. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

[3-(difluoromethyl)cyclobutyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)5-1-4(2-5)3-9/h4-6,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHYDWSASIMCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 3 Difluoromethyl Cyclobutyl Methanol

Reactivity of the Hydroxyl Group in (3-(Difluoromethyl)cyclobutyl)methanol

The primary alcohol functionality in this compound serves as a versatile handle for a variety of chemical transformations, including derivatization, oxidation, and reduction. The presence of the nearby electron-withdrawing difluoromethyl group can influence the reactivity of this hydroxyl group.

Derivatization Reactions for Expanding Chemical Space

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, thereby expanding the accessible chemical space and enabling the synthesis of a diverse range of analogues.

Esterification: The formation of esters from this compound can be achieved through standard esterification protocols, such as the Fischer esterification. This acid-catalyzed reaction with a carboxylic acid proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. The strong electron-withdrawing nature of the difluoromethyl group is not expected to significantly hinder this reaction. A variety of carboxylic acids can be employed to generate a library of ester derivatives.

Table 1: Representative Esterification Reactions of Primary Alcohols

| Alcohol Substrate | Carboxylic Acid | Catalyst | Product | General Observations |

|---|---|---|---|---|

| Primary Alcohol (R-CH₂OH) | Acetic Acid | H₂SO₄ | Alkyl Acetate | Reversible reaction, often driven to completion by removing water. |

| Primary Alcohol (R-CH₂OH) | Benzoic Acid | H₂SO₄ | Alkyl Benzoate | Applicable to a wide range of primary alcohols. |

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The acidity of the hydroxyl proton in this compound may be slightly increased due to the inductive effect of the difluoromethyl group, potentially facilitating alkoxide formation.

Table 2: General Williamson Ether Synthesis

| Alcohol Substrate | Base | Alkyl Halide | Product | Key Considerations |

|---|---|---|---|---|

| Primary Alcohol (R-CH₂OH) | NaH | Methyl Iodide | Alkyl Methyl Ether | Strong base required to form the alkoxide. |

| Primary Alcohol (R-CH₂OH) | KOH | Ethyl Bromide | Alkyl Ethyl Ether | Reaction is most efficient with primary alkyl halides. |

Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, and the reverse transformation can be achieved through reduction.

Oxidation: The oxidation of this compound can be controlled to yield either the aldehyde, (3-(difluoromethyl)cyclobutyl)carbaldehyde, or the carboxylic acid, 3-(difluoromethyl)cyclobutanecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the aldehyde. ncerthelp.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the intermediate aldehyde to the carboxylic acid. chemistrysteps.com The synthesis of related difluoromethyl-substituted cyclobutanecarboxylic acids has been reported, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate which is oxidized to the corresponding aldehyde. rsc.orgacs.org

Table 3: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | PCC | (3-(Difluoromethyl)cyclobutyl)carbaldehyde | Anhydrous conditions, room temperature. |

| This compound | KMnO₄, H⁺ | 3-(Difluoromethyl)cyclobutanecarboxylic acid | Acidic conditions, heating. |

Reduction: While this compound itself is an alcohol, its oxidation products, the corresponding aldehyde and carboxylic acid, can be reduced back to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These reagents readily reduce aldehydes and carboxylic acids to primary alcohols.

Reactivity Pertaining to the Difluoromethyl Group

Transformations and Modifications of the Difluoromethyl Moiety

The C-H bond in the difluoromethyl group is weakly acidic and can be deprotonated under strongly basic conditions to form a difluoromethyl anion equivalent. This nucleophilic species can then react with various electrophiles. acs.org However, such transformations typically require harsh conditions. The C-F bonds are generally strong and resistant to cleavage, though transformations involving C-F bond activation are an active area of research. ccspublishing.org.cn

Influence of Fluorine on Adjacent Reaction Centers

The two fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect influences the reactivity of neighboring functional groups. For instance, the acidity of the proton on the carbon bearing the difluoromethyl group is increased. rsc.orgacs.org This electronic effect can also impact the stability of intermediates formed during reactions involving the cyclobutyl ring or the hydroxyl group.

Transformations Involving the Strained Cyclobutyl Ring

The cyclobutane (B1203170) ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which can serve as a driving force for ring-opening reactions. nih.gov These transformations can lead to the formation of linear, functionalized molecules.

Ring-opening reactions of cyclobutane derivatives can be initiated under various conditions, including acidic or basic media, thermolysis, photolysis, and with the use of transition metal catalysts. researchgate.net For substituted cyclobutanol (B46151) derivatives, ring-opening can be triggered by the formation of a radical on a substituent. This can lead to cleavage of a C-C bond within the ring to relieve strain and form a more stable, open-chain radical intermediate. The presence of the electron-withdrawing difluoromethyl group may influence the regioselectivity of the ring-opening process.

Research on silver-catalyzed ring-opening of cycloalkanols has demonstrated that cyclobutanols can undergo C-C bond cleavage to form functionalized open-chain products. researchgate.net While specific studies on this compound are not prevalent, it is plausible that similar strain-release reactions could be induced, providing a pathway to novel difluorinated aliphatic compounds.

Ring Expansion and Contraction Reactions

Ring expansion is a characteristic reaction of cyclobutylmethyl systems, driven by the thermodynamic imperative to relieve ring strain. chemistrysteps.com Small carbocyclic rings like cyclobutane are destabilized by significant angle and torsional strain. stackexchange.comechemi.com Transformation into a larger, more stable ring, such as a cyclopentane (B165970), is therefore a highly favorable process when a suitable mechanistic pathway is available. chemistrysteps.com

For this compound, treatment with acid would protonate the hydroxyl group, which then departs as a water molecule to form a primary carbocation. This (3-(difluoromethyl)cyclobutyl)methyl cation is highly unstable and prone to rearrangement. The most likely rearrangement is a 1,2-alkyl shift, where a C-C bond from the ring migrates to the exocyclic methylene (B1212753) carbon. This concerted process expands the four-membered ring into a five-membered one, yielding a more stable secondary or tertiary cyclopentyl cation. chemistrysteps.com This new carbocation can then be trapped by a nucleophile to give a cyclopentane derivative. The primary driving forces for this transformation are the significant reduction in ring strain and the formation of a more stable carbocation. chemistrysteps.com

The presence of the electron-withdrawing difluoromethyl group on the cyclobutane ring would be expected to destabilize the carbocationic intermediates, potentially influencing the rate and conditions required for the rearrangement, but the fundamental pathway of ring expansion remains the most probable outcome for this class of compounds.

Ring contraction, the conversion of the cyclobutane ring to a cyclopropane (B1198618) derivative, is not a typical pathway for cyclobutylcarbinyl cations under these conditions. Such a transformation would increase ring strain and is generally not observed unless specific structural features or reagents are employed that favor this route. nih.gov

Table 1: Comparison of Ring Strain in Cycloalkanes This table illustrates the thermodynamic driving force behind the expansion of a four-membered ring to a five-membered ring.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.1 |

Data sourced from general principles of organic chemistry. stackexchange.comechemi.com

Strain-Release Ring-Opening Reactions of the Cyclobutane Core

The high ring strain of cyclobutane derivatives makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.netmdpi.com These reactions provide a synthetic route to functionalized acyclic compounds. nih.gov The development of strain-release-driven ring-opening of highly strained precursors like bicyclo[1.1.0]butanes is an emerging strategy for synthesizing functionalized cyclobutanes. researchgate.netresearchgate.netdntb.gov.ua

In the context of this compound, cationic conditions that lead to the formation of the cyclobutylcarbinyl cation could theoretically initiate a ring-opening event. This would typically proceed through the rearrangement of the initial cation to a homoallylic cation, which is an acyclic isomer. However, this ring-opened cation is part of a complex equilibrium with other cyclic carbocationic structures (discussed in section 3.3.3). researchgate.netresearchgate.net In most solvolysis reactions of cyclobutylmethanol derivatives, the final products are dominated by cyclic structures (both cyclobutane and cyclopentane derivatives), suggesting that ring expansion or nucleophilic trapping of the cyclic cations is kinetically or thermodynamically favored over the formation of stable, acyclic ring-opened products. dalalinstitute.com

Alternative methods, such as radical-mediated pathways, are also effective for cyclobutane ring-opening but would require different reagents and conditions than simple acid catalysis of the alcohol. nih.gov

Cationic Rearrangements and Non-Classical Carbocation Intermediates

The reactions of cyclopropylmethyl and cyclobutyl systems are classic examples in organic chemistry that involve non-classical carbocations. researchgate.netdalalinstitute.com When this compound is subjected to conditions that generate a carbocation (e.g., solvolysis), it does not exist as a single, localized primary cation. Instead, it rapidly enters a complex equilibrium involving multiple interconverting species. researchgate.netnih.gov

This equilibrium, often referred to as the cyclopropylcarbinyl-cyclobutyl system, involves at least three key intermediates:

The Cyclobutylcarbinyl Cation : The initially formed classical cation.

The Cyclopropylcarbinyl Cation (CC) : A rearranged classical cation that is remarkably stable.

The Bicyclobutonium Cation (BB) : A non-classical, bridged carbocation where the positive charge is delocalized over three centers through σ-bond participation. researchgate.netresearchgate.net

These cations exist as a set of rapidly equilibrating structures. nih.gov Nucleophilic attack can occur on any of these intermediates, leading to a characteristic mixture of products, including cyclobutylmethyl, cyclopropylcarbinyl, and homoallyl (from attack on a ring-opened form) derivatives. researchgate.net The exact product distribution depends on the reaction conditions and the specific substitution on the ring. The formation of these non-classical ions explains why reactions starting from either a cyclobutylmethyl or a cyclopropylcarbinyl precursor often yield a similar mixture of products. dalalinstitute.com For this compound, the electron-withdrawing substituent would modulate the stability of each cation in the equilibrium, thereby influencing the final product ratios.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates atoms from all starting materials. rsc.org While specific MCRs involving this compound have not been documented in the searched literature, its structure offers potential for use in such reactions.

A common strategy would involve modifying the alcohol functional group. For instance, oxidation of the primary alcohol to the corresponding (3-(difluoromethyl)cyclobutyl)carbaldehyde would create an electrophilic carbonyl component suitable for various well-known MCRs. Cyclobutanone (B123998), a related ketone, has been successfully employed in isonitrile-based MCRs like the Ugi and Passerini reactions. acs.org It is plausible that the aldehyde derived from this compound could similarly participate in these or other MCRs, such as the Mannich or Biginelli reactions, to rapidly assemble complex molecules containing the substituted cyclobutane motif.

Furthermore, some MCRs are designed to proceed via strain-release mechanisms, where a strained ring like cyclobutane is a reactive partner. nih.gov A hypothetical MCR could be designed where the strained C-C bonds of the this compound core participate directly in a cascade reaction with two or more other components.

Computational and Experimental Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies for this compound are not available in the searched literature, the methodologies for investigating its potential reactions are well-established.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for elucidating complex reaction mechanisms, such as those involving carbocation rearrangements. acs.org For the reactions of this compound, DFT calculations could be used to:

Model the structures and relative energies of the classical and non-classical carbocations (CC and BB ions) involved in its rearrangement. nih.govsemanticscholar.org

Calculate the energy barriers for competing pathways, such as ring expansion versus ring opening, to predict the major product. chemrxiv.org

Analyze the electronic effect of the difluoromethyl substituent on the stability of transition states and intermediates.

Experimental Studies: Experimental techniques are crucial for validating proposed mechanisms. Key approaches include:

Product Analysis: Careful separation and characterization of the products formed under various solvolysis conditions (different solvents, temperatures, and acids) can provide evidence for the intermediates involved. The observation of a mixture of cyclobutane, cyclopentane, and cyclopropylmethane derivatives would strongly support the involvement of the non-classical carbocation system. nih.gov

Kinetic Studies: Measuring reaction rates can provide insight into the rate-determining step and the nature of the transition state.

Isotopic Labeling: Using deuterium-labeled starting materials can help trace the movement of atoms during rearrangement reactions, providing definitive evidence for specific bond migrations, such as the 1,2-alkyl shifts involved in ring expansion. semanticscholar.org

These combined computational and experimental approaches are essential for building a complete picture of the complex reactivity of systems like this compound. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Difluoromethyl Cyclobutyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For (3-(Difluoromethyl)cyclobutyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclobutane (B1203170) ring, the hydroxymethyl group, and the difluoromethyl moiety. The chemical shifts are influenced by the electron-withdrawing nature of the difluoromethyl group and the oxygen atom of the alcohol.

The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The methine proton at the C3 position, directly attached to the difluoromethyl group, would likely be shifted downfield due to the inductive effect of the two fluorine atoms. The protons of the hydroxymethyl group (-CH₂OH) would present as a doublet, with its chemical shift influenced by hydrogen bonding and solvent effects, generally appearing between 3.5 and 4.5 ppm. The proton of the hydroxyl group (-OH) would be a broad singlet, and its position is highly dependent on concentration and solvent. The proton of the difluoromethyl group (-CHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms, appearing at a significantly downfield-shifted region, likely between 5.5 and 6.5 ppm.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms, at a chemical shift of approximately 115-125 ppm. The carbons of the cyclobutane ring would resonate in the range of 20-40 ppm, with the C3 carbon bearing the difluoromethyl group being shifted further downfield. The carbon of the hydroxymethyl group would be expected around 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (Based on data from analogous difluoromethylated cyclobutane derivatives)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | 5.5 - 6.5 | t | JH-F ≈ 56 | 115 - 125 | t | JC-F ≈ 240 |

| -CH₂OH | 3.5 - 4.5 | d | JH-H ≈ 6 | 60 - 70 | s | |

| -OH | Variable | br s | ||||

| Cyclobutane CH | 2.0 - 2.8 | m | 30 - 45 | s | ||

| Cyclobutane CH₂ | 1.5 - 2.5 | m | 20 - 35 | s |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be a doublet due to coupling with the adjacent proton (-CHF₂). The chemical shift of this signal is expected to be in the typical range for difluoromethyl groups, around -110 to -130 ppm relative to a standard reference like CFCl₃. The magnitude of the geminal ¹JF-H coupling constant provides valuable structural information. Conformational effects of the cyclobutane ring can influence the precise chemical shift and coupling constants, providing insights into the preferred puckering of the ring.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the cyclobutane ring, as well as between the hydroxymethyl protons and the adjacent cyclobutyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals, for instance, linking the downfield proton of the -CHF₂ group to its characteristic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the proton of the -CHF₂ group and the adjacent cyclobutane carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be instrumental in determining the stereochemistry of the substituents on the cyclobutane ring, for example, by observing through-space interactions between the protons of the difluoromethyl group and the protons on the same face of the cyclobutane ring.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of a compound. For this compound (C₅H₈F₂O), the exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Table 2: Predicted Exact Mass for this compound

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope | Total Mass |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 122.054321 |

An HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the molecular formula C₅H₈F₂O.

In mass spectrometry, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would be expected.

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The loss of the difluoromethyl radical (•CHF₂) would also be a plausible fragmentation pathway. The analysis of these fragment ions can help to confirm the presence of the hydroxyl and difluoromethyl groups, as well as the cyclobutyl core.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Origin of Fragment |

| 122 | [C₅H₈F₂O]⁺• | Molecular Ion |

| 104 | [C₅H₆F₂]⁺• | Loss of H₂O |

| 91 | [C₄H₆FO]⁺ | Loss of •CHF₂ |

| 71 | [C₅H₈F]⁺ | Loss of •OH and F |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecular polarizability. For this compound, these techniques would provide a detailed vibrational fingerprint, allowing for the confirmation of its structural integrity.

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent functional groups: the hydroxyl group (-OH), the methylene (B1212753) group (-CH₂-), the cyclobutane ring, and the difluoromethyl group (-CHF₂).

Key Vibrational Modes and Expected Frequencies:

O-H Vibrations: The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The corresponding O-H stretching vibration is generally weak in the Raman spectrum. The O-H bending vibration is expected in the 1350-1450 cm⁻¹ region in the IR spectrum.

C-H Vibrations: The C-H stretching vibrations of the cyclobutane ring and the methylene and methine groups are expected in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. The C-H stretching of the difluoromethyl group is anticipated at slightly higher wavenumbers, typically around 2980-3020 cm⁻¹. Various bending and scissoring vibrations for the CH₂ and CH groups will appear in the fingerprint region (below 1500 cm⁻¹).

C-O Vibrations: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. This vibration is usually weaker in the Raman spectrum.

C-F Vibrations: The C-F stretching vibrations of the difluoromethyl group are characteristic and typically appear as strong absorptions in the IR spectrum in the region of 1000-1200 cm⁻¹. These vibrations are generally weaker in the Raman spectrum.

Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic ring puckering and breathing vibrations. These modes are often found in the fingerprint region of the spectrum, typically below 1000 cm⁻¹. Ring breathing modes can sometimes give rise to strong bands in the Raman spectrum.

Predicted IR and Raman Data for this compound:

The following interactive table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad / Weak |

| C-H Stretch (Ring, CH₂, CH) | 2850-3000 | 2850-3000 | Medium-Strong / Strong |

| C-H Stretch (CHF₂) | 2980-3020 | 2980-3020 | Medium / Medium |

| CH₂ Scissoring | 1450-1470 | 1450-1470 | Medium / Medium |

| O-H Bend | 1350-1450 | - | Medium / Very Weak |

| C-F Stretch | 1000-1200 | 1000-1200 | Strong / Weak-Medium |

| C-O Stretch | 1050-1150 | 1050-1150 | Strong / Weak |

| Cyclobutane Ring Puckering | < 1000 | < 1000 | Medium / Medium |

| Cyclobutane Ring Breathing | - | ~800-900 | Very Weak / Strong |

Note: This data is predictive and based on characteristic group frequencies from analogous compounds.

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org While obtaining a suitable single crystal of this compound itself might be challenging due to its relatively low molecular weight and potential for conformational flexibility, derivatization can facilitate crystallization. For instance, esterification of the hydroxyl group with a bulky aromatic acid could introduce intermolecular interactions that favor the formation of a well-ordered crystal lattice.

A successful X-ray crystallographic analysis of a suitable derivative would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the cyclobutane ring and its substituents.

Conformation: The preferred conformation of the cyclobutane ring (puckered or planar) in the solid state, as well as the orientation of the difluoromethyl and methanol (B129727) substituents.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if a chiral derivative is synthesized and crystallized.

Intermolecular Interactions: Detailed insights into the packing of the molecules in the crystal lattice, including hydrogen bonding involving the hydroxyl group (or its derivative) and other non-covalent interactions.

Hypothetical Crystallographic Data for a Derivative:

The following interactive table presents hypothetical crystallographic data that could be obtained for a crystalline derivative of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

This compound possesses a stereocenter at the carbon atom of the cyclobutane ring bonded to the methanol group, and depending on the substitution pattern, the carbon with the difluoromethyl group could also be chiral. Therefore, this compound can exist as enantiomers. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing these stereoisomers.

Circular Dichroism (CD):

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. For this compound, the chromophores that could give rise to a CD signal are likely in the far-UV region, associated with the electronic transitions of the C-O and C-F bonds. While these transitions are weak, they can still produce a measurable CD spectrum. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) can be used to distinguish between the enantiomers. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a certain wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. nist.gov An ORD curve is a plot of specific rotation [α] versus wavelength. Similar to CD, the shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of a specific enantiomer. The two enantiomers of this compound would produce mirror-image ORD curves.

Application in Enantiomeric Characterization:

Both CD and ORD are powerful tools for:

Distinguishing between enantiomers: The spectra of enantiomers are mirror images of each other.

Determining enantiomeric excess (ee): The magnitude of the CD or ORD signal is proportional to the concentration of the chiral substance and its enantiomeric purity.

Assigning absolute configuration: By comparing the experimental spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory), it is often possible to assign the absolute configuration (R or S) to a particular enantiomer.

Expected Chiroptical Data:

The following interactive table provides a hypothetical example of the type of data that could be obtained from a chiroptical analysis of the enantiomers of this compound.

| Technique | Enantiomer | Wavelength (nm) | Signal |

| CD | (R) | 210 | Positive Cotton Effect |

| CD | (S) | 210 | Negative Cotton Effect |

| ORD | (R) | 589 (D-line) | Positive Rotation |

| ORD | (S) | 589 (D-line) | Negative Rotation |

Note: This data is hypothetical and illustrates the expected mirror-image relationship between the chiroptical properties of enantiomers.

Theoretical and Computational Studies of 3 Difluoromethyl Cyclobutyl Methanol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, yielding information about the electronic distribution, energy, and geometry.

For related compounds, DFT calculations have been used to predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory for such calculations, providing a balance between accuracy and computational cost. nih.govresearchgate.net The optimized geometry of (3-(Difluoromethyl)cyclobutyl)methanol would be characterized by specific bond lengths, bond angles, and dihedral angles that define the puckered conformation of the cyclobutane (B1203170) ring and the orientation of the difluoromethyl and methanol (B129727) substituents.

Table 1: Predicted DFT (B3LYP/6-311++G(d,p)) Geometrical Parameters for a Model Cyclobutane System (Note: This table is illustrative and based on typical values for cyclobutane and related structures, as direct data for this compound is not available.)

| Parameter | Value |

| C-C (ring) bond length | ~1.55 Å |

| C-H bond length | ~1.09 Å |

| C-F bond length | ~1.35 Å |

| C-O bond length | ~1.43 Å |

| C-C-C (ring) angle | ~88° |

| H-C-H angle | ~109.5° |

| F-C-F angle | ~109.5° |

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.govyoutube.com This puckering results in two primary conformations: the bent (or butterfly) and the twisted form. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers with distinct energies.

Studies on fluorinated cyclobutanes have shown that the conformational preferences are influenced by a variety of factors including steric hindrance, dipole-dipole interactions, and hyperconjugation. researchgate.netresearchgate.net For instance, in cis-2-((fluoro)alkyl)cyclobutanes, a synclinal orientation of the C-F and α-C-H bonds is often preferred for CH2F- and CHF2-substituted derivatives. chemrxiv.org The presence of the difluoromethyl group in this compound is expected to significantly influence the puckering of the cyclobutane ring and the rotational barrier of the C-CF2H bond.

Table 2: Relative Energies of Different Conformers for a Model Fluorinated Cyclobutane (Note: This table is hypothetical and illustrates the expected energetic differences between conformers. Specific values for this compound would require dedicated computational studies.)

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-Gauche | 0.00 |

| Equatorial-Anti | 0.75 |

| Axial-Gauche | 1.20 |

| Axial-Anti | 2.50 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions over time.

For this compound, an MD simulation in a solvent such as water or methanol would be valuable for understanding how the molecule behaves in a condensed phase. The simulation would track the puckering of the cyclobutane ring, the rotation of the difluoromethyl and methanol groups, and the formation and breaking of hydrogen bonds between the alcohol group and solvent molecules. Such simulations have been performed on other cyclobutane derivatives to understand their binding modes with biological targets. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, which are invaluable for structure elucidation. mdpi.comnih.govuncw.edu DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict ¹H and ¹³C NMR chemical shifts. uncw.edu

The predicted NMR spectrum for this compound would show characteristic signals for the protons and carbons in the cyclobutyl ring, the difluoromethyl group, and the methanol moiety. The chemical shifts would be sensitive to the molecule's conformation. nih.govmanchester.ac.uk By comparing the predicted spectrum with experimental data, the dominant conformation in solution can be determined.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) |

| -CHF₂ | 5.8 - 6.5 (triplet) |

| -CH₂OH | 3.5 - 3.8 |

| Ring CH | 1.8 - 2.5 |

| Ring CH₂ | 1.6 - 2.2 |

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. acs.org For transformations involving this compound, such as oxidation of the alcohol or nucleophilic substitution of the fluorine atoms, DFT calculations can map out the potential energy surface of the reaction.

Studies on the reaction mechanisms of fluorinated alcohols and hydrocarbons have revealed the significant influence of fluorine substitution on reactivity. nih.govarkat-usa.orgresearchgate.netnih.gov For instance, the electron-withdrawing nature of the difluoromethyl group would be expected to increase the acidity of the hydroxyl proton in this compound. Theoretical studies on the fluorination of organic molecules have also provided insights into the mechanisms of C-F bond formation. acs.org

Quantitative Structure-Activity Relationships (QSAR) for the Difluoromethylcyclobutylmethanol Motif (focus on chemical/physical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. nih.gov In the context of chemical/physical properties, this is often referred to as a Quantitative Structure-Property Relationship (QSPR). rsc.orgacs.org

Investigation of Inductive and Steric Effects of the Difluoromethyl and Cyclobutyl Groups on Molecular Properties and Reactivity

Inductive Effects of the Difluoromethyl Group

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This inductive effect significantly influences the electronic properties of the entire molecule.

Electron Density Distribution: The fluorine atoms in the CHF₂ group pull electron density away from the adjacent carbon atom and, subsequently, from the cyclobutane ring. mdpi.comnih.gov This results in a polarization of the C-F bonds and a lower electron density on the cyclobutane ring compared to an unsubstituted cyclobutane. This electron-withdrawing effect can impact the acidity of the hydroxyl proton in the methanol moiety. The reduced electron density on the cyclobutane ring is transmitted to the CH₂OH group, making the oxygen atom less electron-rich and the O-H bond more polarized. libretexts.orgquora.com This increased polarity facilitates the release of the proton, thereby increasing the acidity of the alcohol. vedantu.comreddit.com

Impact on Reactivity: The inductive withdrawal of electrons by the CHF₂ group can affect the reactivity of the alcohol. A less electron-rich oxygen atom in the hydroxyl group would be a weaker nucleophile. Conversely, the increased partial positive charge on the carbinol carbon could make it more susceptible to nucleophilic attack, assuming the hydroxyl group is first converted into a good leaving group. msu.edu

| Substituent Group | Hammett Constant (σₚ) | Taft Polar Constant (σ*) | Rationale for Effect |

|---|---|---|---|

| -CH₃ | -0.17 | 0.00 | Weakly electron-donating through hyperconjugation. |

| -CH₂F | ~0.11 | ~1.10 | Moderately electron-withdrawing due to one fluorine atom. |

| -CHF₂ | ~0.32 | ~1.94 | Strongly electron-withdrawing due to two fluorine atoms. h1.co |

| -CF₃ | 0.54 | 2.61 | Very strongly electron-withdrawing due to three fluorine atoms. mdpi.comresearchgate.net |

Note: The Hammett and Taft constants are context-dependent and the values presented are for analogous systems to illustrate the trend of increasing electron-withdrawing character with greater fluorine substitution.

Steric Effects of the Difluoromethyl and Cyclobutyl Groups

The four-membered cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgdalalinstitute.commasterorganicchemistry.com The puckering angle, which is the dihedral angle between the two C-C-C planes, is a key parameter in describing the ring's conformation. nih.govnih.govresearchgate.netresearchgate.net Substituents on the ring can influence the degree of puckering and will preferentially occupy positions that minimize steric hindrance.

Conformational Preferences: In a substituted cyclobutane, substituents can be in either an axial or an equatorial position. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions. wikipedia.orgnih.gov For this compound, both the difluoromethyl and the hydroxymethyl groups are on the same carbon atom relative to the ring's substitution pattern (1,3-disubstituted if considering the methanol carbon as part of a larger group). The conformational equilibrium will depend on the relative steric demands of these groups and their preference for axial versus equatorial positions.

Computational studies on substituted cyclobutanes have shown that the energy difference between conformers is often small, leading to a dynamic equilibrium. nih.govacs.org The steric bulk of a substituent can be quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations in a substituted cyclohexane, and by Taft's steric parameter, Eₛ. wikipedia.orgwikipedia.orgslideshare.net While A-values are specific to cyclohexanes, they provide a useful measure of steric demand that can be qualitatively applied to other cyclic systems.

| Substituent Group | A-Value (kcal/mol) | Taft Steric Parameter (Eₛ) | Comment on Steric Bulk |

|---|---|---|---|

| -H | 0.00 | 1.24 | Reference for minimal steric hindrance. |

| -CH₃ | 1.74 | 0.00 | Standard for a small alkyl group. wikipedia.org |

| -CH₂OH | ~1.7 | -0.55 | Similar in size to an ethyl group. |

| -CHF₂ | - | - | Expected to be larger than methyl but smaller than trifluoromethyl. |

| -CF₃ | ~2.1-2.4 | -1.16 | Significantly larger steric demand than a methyl group. researchgate.netacs.org |

Academic Applications and Research Utility of 3 Difluoromethyl Cyclobutyl Methanol

(3-(Difluoromethyl)cyclobutyl)methanol as a Building Block in Complex Organic Synthesis

This compound is a highly valued building block in synthetic organic chemistry due to the unique combination of a reactive alcohol functional group and a structurally rigid, fluorinated cyclobutane (B1203170) core. The cyclobutane moiety provides a well-defined three-dimensional geometry, while the difluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net This combination makes it an attractive starting material for constructing more complex and functionally diverse molecules. The alcohol handle allows for a wide array of chemical transformations, enabling its seamless integration into larger molecular frameworks.

The primary utility of this compound in synthesis is its role as a precursor to a variety of other functionalized cyclobutane derivatives. The hydroxyl group can be readily converted into other functional groups, opening pathways to new molecular scaffolds. For instance, oxidation of the primary alcohol yields the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates for reactions such as reductive amination, esterification, or amide bond formation.

Alternatively, the alcohol can be transformed into a good leaving group, such as a tosylate, mesylate, or halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, nitriles, and thiols, thereby creating a diverse library of difluoromethylcyclobutane-containing building blocks. nuph.edu.ua Synthetic approaches have been developed for various fluoroalkyl-substituted cyclobutane amines and carboxylic acids on a multigram scale. nuph.edu.uaresearchgate.net These transformations are fundamental for creating novel carbocyclic ring systems where the difluoromethylcyclobutane unit is a key structural component. researchgate.net

| Reactant | Reagent(s) | Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| This compound | PCC or Swern Oxidation | Aldehyde | Wittig reaction, Grignard addition, Reductive amination |

| This compound | Jones Reagent or KMnO4 | Carboxylic Acid | Amide coupling, Esterification, Curtius rearrangement |

| This compound | TsCl, pyridine | Tosylated Alcohol | Nucleophilic substitution (e.g., with NaN3, NaCN) |

| This compound | PBr3 or SOCl2 | Halide (Bromo- or Chloro-) | Grignard reagent formation, Cross-coupling reactions |

The introduction of fluorinated moieties is a widely employed strategy in the development of modern agrochemicals to enhance their biological efficacy and metabolic stability. nih.govdur.ac.uk Fluorinated building blocks are crucial components in the synthesis of many active ingredients used in herbicides, fungicides, and insecticides. ccspublishing.org.cnnbinno.comframochem.com this compound and its derivatives serve as valuable intermediates for creating complex agrochemical candidates. nih.gov For example, the difluoromethylcyclobutane core can be incorporated into heterocyclic systems, such as pyrazoles or pyridines, which are common motifs in commercial agrochemicals. ccspublishing.org.cn The synthesis of these target molecules often involves coupling reactions where a derivative of this compound provides the fluorinated carbocyclic fragment of the final structure. nbinno.comframochem.com

Development of Novel Fluorinated Reagents and Catalysts Utilizing the this compound Framework

Beyond its role as a structural building block, the this compound framework can be utilized in the design of new chemical tools. The unique steric and electronic environment provided by the difluoromethylcyclobutane group can be harnessed to modulate the reactivity and selectivity of reagents and catalysts. For instance, by attaching the cyclobutyl moiety to a catalytically active center, such as a transition metal or an organocatalytic scaffold, the fluorinated group can influence the catalyst's solubility, stability, and stereochemical directing ability.

In the context of fluorination chemistry, there is ongoing research into developing more effective and selective fluorinating agents. mdpi.comref.ac.uk While this compound itself is not a fluorinating agent, its structure could be incorporated into the design of new N-F type electrophilic fluorinating reagents. nih.govdur.ac.uk The lipophilicity and electron-withdrawing nature of the CHF2-cyclobutyl group could modify the reactivity profile of the N-F bond, potentially leading to reagents with tailored fluorination power for specific and challenging substrates. nih.gov

Applications in Advanced Materials Science Research (e.g., polymer monomers, specialty chemicals, without detailing specific material properties or performance)

In materials science, the incorporation of fluorine often imparts desirable properties such as thermal stability, chemical resistance, and specific surface characteristics. The this compound molecule can serve as a functionalized monomer in polymerization reactions. The hydroxyl group can be converted to an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization to form polymers with pendent difluoromethylcyclobutane groups. Similarly, it can be used in step-growth polymerizations to synthesize polyesters or polyurethanes. The presence of the fluorinated carbocyclic units along the polymer backbone can influence the macroscopic properties of the resulting material. These fluorinated polymers are subjects of research for applications as specialty coatings, advanced membranes, or components in electronic devices.

Role in Fundamental Organic Reaction Research and Method Development

Substrates with well-defined, rigid structures are invaluable for studying the mechanisms of organic reactions and for developing new synthetic methodologies. researchgate.net this compound and its derivatives serve as excellent model systems for this purpose. researchgate.net The fixed stereochemical nature of the cyclobutane ring allows for the clear analysis of reaction outcomes, such as inversion or retention of configuration at a reacting center.

Furthermore, the electron-withdrawing difluoromethyl group can exert a significant influence on the reactivity of adjacent functional groups. Researchers can use this compound to probe the electronic effects in various transformations, providing valuable data for understanding reaction mechanisms and transition state geometries. nih.gov When developing new synthetic methods, chemists often test the reaction's scope and limitations with a variety of substrates, and small, functionalized fluorinated molecules like this compound are ideal candidates for evaluating the robustness and applicability of new catalytic systems or reaction conditions. dur.ac.ukmdpi.com

| Compound Name |

|---|

| This compound |

| (3-(Difluoromethyl)cyclobutyl)tosylate |

| (3-(Difluoromethyl)cyclobutyl)mesylate |

| (3-(Difluoromethyl)cyclobutyl)azide |

| (3-(Difluoromethyl)cyclobutyl)nitrile |

| (3-(Difluoromethyl)cyclobutyl)thiol |

| (3-(Difluoromethyl)cyclobutan)al |

| (3-(Difluoromethyl)cyclobutyl)carboxylic acid |

Future Research Directions and Unexplored Avenues for 3 Difluoromethyl Cyclobutyl Methanol

Exploration of Novel and Undiscovered Reactivity Pathways

Future research into (3-(Difluoromethyl)cyclobutyl)methanol should prioritize a deep exploration of its fundamental reactivity, focusing on the interplay between its three key structural components: the cyclobutane (B1203170) ring, the difluoromethyl group, and the primary alcohol.

Harnessing Ring Strain: The cyclobutane core possesses significant angle and torsional strain, making it energetically poised for ring-opening reactions. chemistrysteps.commasterorganicchemistry.com Future studies could investigate novel catalytic systems to selectively cleave the cyclobutane ring, transforming the molecule into valuable acyclic fluorinated building blocks. africaresearchconnects.com The influence of the difluoromethyl and hydroxymethyl substituents on the regioselectivity of this cleavage presents a compelling mechanistic question.

Activating the Difluoromethyl Group: The CF₂H group is not merely a passive substituent. Its acidic proton can be targeted for deprotonation using advanced superbase systems, potentially unmasking a nucleophilic "Ar–CF₂⁻" equivalent for subsequent reactions with a range of electrophiles. acs.org Conversely, the difluoromethyl radical is known to have nucleophilic character, in contrast to the electrophilic trifluoromethyl radical, suggesting that it could participate in unique radical-based C-C bond formations. nih.govrsc.org Exploring these dual modes of reactivity is a key unexplored avenue.

Synergistic Transformations: A significant area for discovery lies in reactions that involve multiple functional groups simultaneously. For instance, intramolecular cyclization reactions triggered by activating the alcohol could involve the difluoromethyl group or the cyclobutane ring, leading to complex polycyclic fluorinated structures. Research into tandem reactions, where a single catalytic process initiates a cascade of transformations, could provide rapid access to novel molecular architectures.

Integration into Emerging Fields of Synthetic Chemistry (e.g., photoredox catalysis, flow chemistry, electrochemistry in synthesis)

The synthesis and derivatization of this compound are well-suited for exploration using modern, enabling technologies that offer enhanced control, efficiency, and safety.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F and C-CF₂H bonds under exceptionally mild conditions. qmul.ac.ukacs.org Future synthetic routes could leverage photoredox catalysis to introduce the difluoromethyl group onto a cyclobutane precursor radical. rsc.orgresearchgate.net Furthermore, the functional groups on the target molecule itself could be modified using photocatalytic methods, such as late-stage C-H functionalization of the cyclobutane ring. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and enhanced scalability. nih.gov For photochemical reactions, flow reactors ensure uniform irradiation of the reaction mixture, often leading to higher yields and shorter reaction times. tue.nlacs.org A key future direction would be the development of a continuous flow process for the synthesis of this compound, potentially integrating photoredox catalysis in a single, streamlined operation. qmul.ac.uktue.nl

Electrochemistry in Synthesis: Electrosynthesis represents a sustainable and powerful alternative to reagent-based redox reactions. numberanalytics.com Electrochemical fluorination (ECF) is a foundational method for producing organofluorine compounds, and modern selective electrofluorination (SEF) techniques, potentially using redox mediators, could be developed for the derivatization of the cyclobutane scaffold. wikipedia.orgcecri.res.inresearchgate.net This approach avoids stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry. numberanalytics.com

| Technology | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | Synthesis via radical difluoromethylation of cyclobutane precursors; Late-stage functionalization. | Mild reaction conditions, high functional group tolerance, use of renewable light energy. qmul.ac.ukrsc.org |

| Flow Chemistry | Scalable and safe synthesis; Integration with photocatalysis for enhanced efficiency. | Improved safety, precise control over reaction parameters, uniform irradiation, easy scale-up. nih.govtue.nl |

| Electrochemistry | Derivatization via selective fluorination or other redox transformations. | Avoids stoichiometric redox reagents, high atom economy, potential for novel reactivity. researchgate.netnumberanalytics.com |

Development of Stereodivergent Synthetic Strategies for All Possible Isomers

The this compound structure contains two stereogenic centers at positions 1 and 3 of the cyclobutane ring. This gives rise to four possible stereoisomers: a pair of enantiomers with a cis relationship and a pair with a trans relationship. A primary goal of future synthetic research must be the development of methods to access each of these isomers in high purity.

Diastereoselective Synthesis: Research should focus on developing highly diastereoselective syntheses to selectively produce either the cis or trans isomer. researchgate.net This could be achieved through catalyst-controlled reactions of bicyclobutane precursors or stereospecific ring contractions of substituted pyrrolidines. nih.govacs.org The choice of catalyst or reaction conditions could steer the reaction toward one diastereomer over the other. nih.gov

Enantioselective Synthesis: Once diastereocontrol is achieved, the next challenge is to control the absolute stereochemistry. This will require the use of chiral catalysts, auxiliaries, or starting materials to produce enantiomerically pure products. Asymmetric catalysis applied to the synthesis of substituted cyclobutanes is a challenging but vital area of research. acs.org

Stereodivergent Approaches: An advanced and highly desirable goal is the development of stereodivergent strategies. From a single common starting material, different isomers could be accessed simply by changing the catalyst or reagents. Such strategies provide maximum flexibility and are at the forefront of modern synthetic chemistry, enabling the efficient construction of libraries of all possible stereoisomers for further study. dntb.gov.ua

Computational Design and Predictive Modeling for Targeted Synthesis and Reactivity

The high cost and time investment of laboratory experimentation can be significantly mitigated by leveraging computational chemistry and predictive modeling.

Predicting Reaction Outcomes: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This allows researchers to predict the feasibility and stereochemical outcome of a proposed synthetic step before it is attempted in the lab. nih.gov For instance, computational models can help predict which substrates are likely to succeed in a photocatalytic reaction. mit.edu

Understanding Conformational Behavior: The conformational preference of the cyclobutane ring and its substituents is crucial to its reactivity and properties. Molecular modeling can predict the most stable conformations of the different stereoisomers of this compound, providing insight into their physical properties and how they might interact with catalysts or other molecules. researchgate.netresearchgate.net

Accelerating Discovery with AI: Machine learning and artificial intelligence are becoming increasingly powerful tools in chemical research. researchgate.net By training algorithms on existing reaction data, it may become possible to predict optimal conditions for the synthesis or functionalization of the target molecule, accelerating the discovery of new reactions and materials. nextmol.com

Expanding the Scope of Academic Applications in Non-Biological Domains

While fluorinated motifs are prevalent in medicinal chemistry, the unique properties imparted by fluorine are also highly valuable in materials science. Future research should explore the potential of this compound as a building block for novel functional materials.

Fluoropolymer Development: The molecule's primary alcohol group makes it a suitable monomer for polymerization reactions. It could be used to create novel polyesters, polyethers, or polyurethanes. The incorporation of the fluorinated cyclobutyl moiety could impart unique properties to these polymers, such as enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific optical properties. numberanalytics.comman.ac.uk

Liquid Crystals and Advanced Solvents: The rigidity of the cyclobutane ring combined with the polarity of the C-F and C-O bonds could make derivatives of this compound interesting candidates for liquid crystal applications. Furthermore, its unique structure could be a starting point for designing novel fluorinated ionic liquids or specialized solvents. man.ac.uk

Surface Modification: The compound could be used as a surface modification agent. By grafting it onto the surface of other materials, it could create highly hydrophobic and oleophobic coatings due to the low surface energy associated with fluorinated compounds. numberanalytics.com

Addressing Environmental and Sustainability Aspects in its Synthesis and Derivatization

A forward-looking research program must be grounded in the principles of green chemistry. The synthesis and use of organofluorine compounds carry specific environmental responsibilities due to the persistence of some fluorinated molecules and the hazardous nature of certain fluorinating reagents. societechimiquedefrance.frnumberanalytics.com

Q & A

Basic: What are the optimal synthetic routes for (3-(difluoromethyl)cyclobutyl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation followed by difluoromethylation. A plausible route includes:

- Cyclobutane precursor preparation : Use [2+2] photocycloaddition or ring-closing metathesis to form the cyclobutane scaffold.

- Difluoromethylation : Employ sodium 2-chloro-2,2-difluoroacetate () with cesium carbonate in polar aprotic solvents (e.g., DMF) under inert conditions. Gas evolution during this step necessitates an oil bubbler .

- Reduction : Reduce carbonyl intermediates (e.g., ketones) to the alcohol using LiAlH₄ or NaBH₄.

Optimization : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (hexane/EtOAc gradients) or recrystallization.

Advanced: How does the cyclobutane ring strain and difluoromethyl group influence the compound’s reactivity and conformational stability?

Methodological Answer:

- Ring Strain : Cyclobutane’s angle strain (≈90°) increases reactivity, favoring ring-opening or functionalization reactions. Strain energy (~110 kJ/mol) can be quantified via DFT calculations (B3LYP/6-31G*) .

- Difluoromethyl Effects : The -CF₂H group introduces stereoelectronic effects (C-F σ-hole interactions) and enhances metabolic stability. Fluorine’s inductive effect lowers pKa of adjacent hydroxyl, impacting hydrogen-bonding capacity .

Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using NMR or computational docking studies.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ -120 to -130 ppm for -CF₂H) and ¹H NMR (cyclobutane protons at δ 2.5–3.5 ppm with complex splitting).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 162.08) .

- X-ray Crystallography : Resolve cyclobutane ring geometry and fluorine positioning .

Quality Control : Use HPLC (C18 column, acetonitrile/water) to assess purity (>98%).

Advanced: How does the difluoromethyl group impact the compound’s interactions in drug-protein docking studies?

Methodological Answer:

- Direct Interactions : Fluorine can engage in halogen bonding (e.g., with backbone carbonyls) or hydrophobic contacts.

- Conformational Effects : The -CF₂H group restricts rotational freedom, stabilizing bioactive conformations.

Experimental Design :

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

- Solvent Effects : Store in anhydrous DCM or THF at -20°C to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) due to potential esterification .

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect oxidation or ring-opening byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile intermediates .

- Hazard Mitigation : Conduct a pre-experiment risk assessment (e.g., NFPA ratings for flammability/reactivity). Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: What computational modeling approaches best predict the compound’s physicochemical properties?

Methodological Answer:

- QSAR Models : Use COSMO-RS or Gaussian09 to predict logP (estimated ~1.8) and solubility.

- Docking Simulations : AutoDock Vina or Schrödinger Suite for binding affinity predictions with fluorophilic enzyme pockets .

Validation : Compare computed vs. experimental DSC data for melting points .

Advanced: How can contradictory data regarding the compound’s biological activity be resolved?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times).

- Mechanistic Studies : Use CRISPR-edited enzymes to isolate target interactions.

- Meta-Analysis : Cross-reference PubChem BioAssay data () with in-house results to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.